Methyl 3-(1H-indol-4-yl)prop-2-enoate
Description
Methyl 3-(1H-indol-4-yl)prop-2-enoate is an α,β-unsaturated ester derivative of indole, characterized by a prop-2-enoate group conjugated to the indole ring at the 4-position.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-8,13H,1H3 |
InChI Key |
IDZVEPSCVVUHKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-(1H-indol-4-yl)prop-2-enoate and analogous indole derivatives, alongside inferred properties based on available evidence:
*Estimated based on molecular formula (C₁₂H₁₁NO₂).
Structural and Functional Analysis
- Positional Isomerism: The 4-position indole substitution in the target compound distinguishes it from most analogs (e.g., 3-substituted indoles in ).
- α,β-Unsaturated Ester vs. Other Electrophilic Groups: Compared to the enone system in or the carboxylic acid in , the methyl ester in the target compound balances reactivity and stability. The ester group may enhance membrane permeability relative to carboxylic acids , while the α,β-unsaturation maintains electrophilicity for covalent interactions .
- Substituent Effects : Bulky groups (e.g., chlorobenzoyl in ) often improve target specificity but reduce solubility. The target compound’s simpler structure suggests intermediate solubility and metabolic stability, though this requires experimental validation.
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